molecular formula C22H15Cl2N3O3 B407282 9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE

9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE

Cat. No.: B407282
M. Wt: 440.3g/mol
InChI Key: GLCKGHQZNDXQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE is a complex organic compound with the molecular formula C22H14Cl3N3O3. It is part of the benzoxazine family, known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorophenylhydrazine and 4-nitrobenzaldehyde in the presence of a base can lead to the formation of the desired benzoxazine ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C22H15Cl2N3O3

Molecular Weight

440.3g/mol

IUPAC Name

9-chloro-2-(4-chlorophenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H15Cl2N3O3/c23-15-5-1-13(2-6-15)19-12-20-18-11-16(24)7-10-21(18)30-22(26(20)25-19)14-3-8-17(9-4-14)27(28)29/h1-11,20,22H,12H2

InChI Key

GLCKGHQZNDXQFN-UHFFFAOYSA-N

SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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